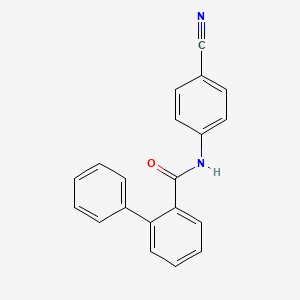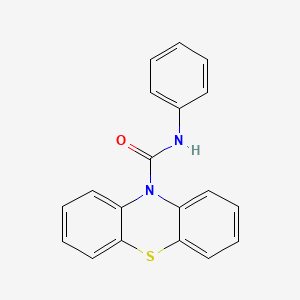
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide (also known as URB597) is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide. The compound has been the subject of numerous scientific studies due to its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
URB597 exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of anandamide. By preventing the breakdown of anandamide, URB597 increases its levels in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of URB597 are primarily related to its ability to increase anandamide levels in the body. Anandamide is an endocannabinoid that acts as a neurotransmitter and is involved in a variety of physiological processes, including pain, inflammation, mood, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of URB597 in laboratory experiments is its specificity for FAAH inhibition. Unlike other compounds that target multiple enzymes in the endocannabinoid system, URB597 specifically inhibits FAAH, making it a useful tool for studying the effects of anandamide in isolation.
One limitation of URB597 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, the compound is not particularly potent, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on URB597 and its effects on the endocannabinoid system. Some possible areas of investigation include:
- The role of anandamide in the regulation of mood and anxiety
- The effects of URB597 on pain and inflammation in animal models
- The potential therapeutic applications of URB597 in conditions such as epilepsy and multiple sclerosis
- The development of more potent and selective FAAH inhibitors for use in research and clinical settings.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound exerts its effects by increasing anandamide levels in the body, leading to a range of physiological and biochemical effects. While URB597 has some limitations in terms of its potency and half-life, it remains a valuable tool for studying the endocannabinoid system and its role in health and disease.
Métodos De Síntesis
URB597 can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the compound is relatively easy to produce in a laboratory setting.
Aplicaciones Científicas De Investigación
The primary scientific research application of URB597 has been in the study of the endocannabinoid system and its role in various physiological and pathological processes. The compound has been used in both in vitro and in vivo studies to investigate the effects of FAAH inhibition on anandamide levels and activity.
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-15(10-14(18-3)19-4)13(16)9-11-5-7-12(17-2)8-6-11/h5-8,14H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCDIZGLIZURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)



![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)